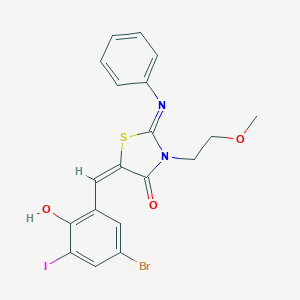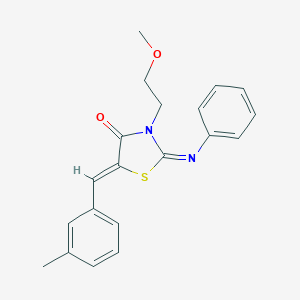
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide, also known as DFP-10825, is a synthetic compound that belongs to the class of amide herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on plants. Short-term effects include inhibition of photosynthesis, reduction in chlorophyll content, and disruption of cell membrane integrity. Long-term effects include stunted growth, reduced yield, and eventual death of the plant. This compound has also been shown to affect the activity of several enzymes involved in plant metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several advantages as a research tool. It is highly selective and has a well-defined mechanism of action, which makes it useful for studying the physiological and biochemical effects of herbicides on plants. However, this compound has some limitations as well. It is a synthetic compound and may not accurately represent the effects of natural herbicides. Moreover, the synthesis process is complex, and the yield of the final product can be low.
Zukünftige Richtungen
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several potential future directions for research. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of the molecular basis of ALS inhibition by this compound. Additionally, studies could be conducted to explore the effects of this compound on non-target organisms and the environment. Finally, research could be focused on the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its herbicidal properties. It acts as a selective herbicide by inhibiting the activity of ALS in plants. This compound has several advantages as a research tool, but it also has some limitations. Future research could focus on the development of new herbicides, investigation of the molecular basis of ALS inhibition, and exploration of the effects of this compound on non-target organisms and the environment.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 5-fluoro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to yield this compound. The synthesis process is complex, and the yield of the final product depends on various factors such as reaction time, temperature, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has shown promising results in field trials. Several studies have also investigated the potential use of this compound as a tool for weed management in organic farming systems. Moreover, this compound has been used as a research tool to study the physiological and biochemical effects of herbicides on plants.
Eigenschaften
Molekularformel |
C16H14Cl2FNO2 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-3-5-12(19)8-14(9)20-16(21)10(2)22-15-6-4-11(17)7-13(15)18/h3-8,10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
OYLJOPNFRSOQHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)